2-Mercaptopropanol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

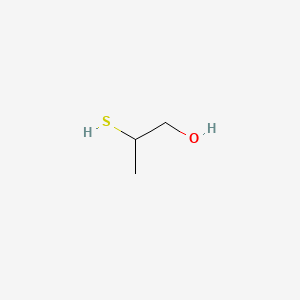

Structure

3D Structure

属性

IUPAC Name |

2-sulfanylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8OS/c1-3(5)2-4/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNVICQPXUUBSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952424 | |

| Record name | 2-Sulfanylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3001-64-7 | |

| Record name | 2-Mercaptopropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3001-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptopropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003001647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Sulfanylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercaptopropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Isomerism in Mercaptopropanols

2-Mercaptopropanol

This compound is an oily liquid with a predicted pKa of approximately 10.08. guidechem.comchemicalbook.com Its solubility is limited in chloroform and methanol. chemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃H₈OS guidechem.com |

| Molecular Weight | 92.16 g/mol guidechem.comalfa-chemistry.com |

| Boiling Point | 60-62 °C at 12 Torr chemicalbook.com |

| Density | 1.024±0.06 g/cm³ (Predicted) chemicalbook.com |

| pKa | 10.08±0.10 (Predicted) guidechem.com |

| Hydrogen Bond Donor Count | 2 guidechem.com |

This table is interactive. Click on the headers to sort the data.

Isomers and Related Compounds

Also known as thioglycerol, this compound is a structural isomer of this compound. chemeurope.comwikipedia.org It is a viscous liquid that can appear colorless to pale-yellow and has a slight sulfide (B99878) odor. chemicalbook.com Unlike this compound, it contains two hydroxyl groups and one thiol group. This compound is utilized as a matrix in fast atom bombardment mass spectrometry and liquid secondary ion mass spectrometry. chemeurope.comwikipedia.org It also finds use in nanotechnology for functionalizing nanoparticles and in the synthesis of advanced materials like polyhydroxyurethanes.

Table 2: Physicochemical Properties of 3-Mercaptopropane-1,2-diol

| Property | Value |

|---|---|

| Molecular Formula | C₃H₈O₂S chemicalbook.com |

| Molecular Weight | 108.16 g/mol chemicalbook.com |

| Density | 1.247 - 1.25 g/mL chemeurope.com |

| Melting Point | < -20 °C |

| Boiling Point | 118 °C at 5 mm Hg chemicalbook.com |

| Flash Point | 99 °C |

This table is interactive. Click on the headers to sort the data.

Isopropyl mercaptan, or propane-2-thiol, is another related compound with the molecular formula C₃H₈S. wikipedia.org It is a colorless to pale yellow liquid known for its extremely strong and unpleasant odor, often likened to garlic or rotten eggs. wikipedia.orgsolubilityofthings.com This distinct smell leads to its primary use as an odorant added to natural gas to enable leak detection. solubilityofthings.com It is soluble in various organic solvents and moderately soluble in water. solubilityofthings.com

Table 3: Physicochemical Properties of Isopropyl mercaptan (Propane-2-thiol)

| Property | Value |

|---|---|

| Molecular Formula | C₃H₈S wikipedia.org |

| Molecular Weight | 76.16 g/mol wikipedia.org |

| Density | ~0.814 g/cm³ wikipedia.org |

| Melting Point | -130.7 °C wikipedia.org |

| Boiling Point | 52.5 °C wikipedia.org |

| Flash Point | -30 to -33.89 °C thegoodscentscompany.comnoaa.gov |

This table is interactive. Click on the headers to sort the data.

Research Findings

Established Synthetic Pathways for Thioalcoholswikipedia.org

Several classical methods in organic chemistry are employed for the synthesis of thioalcohols, including 2-mercaptopropanol. These pathways involve the introduction of a sulfhydryl (-SH) group into an organic molecule.

Reaction of Alkenes with Hydrogen Sulfidewikipedia.org

The addition of hydrogen sulfide (B99878) (H₂S) to alkenes is a primary route for the formation of thiols. wikipedia.org In the case of this compound, the precursor alkene is propylene (B89431). This reaction is typically catalyzed by an acid or initiated by UV light. wikipedia.org The presence of H₂S in propylene can be a result of impurities from its production process and is sometimes considered an inhibitor in polymerization reactions. mdpi.com

The general reaction is as follows:

CH₃CH=CH₂ + H₂S → CH₃CH(SH)CH₂OH

This method is significant for industrial-scale synthesis due to the availability of the starting materials. wikipedia.org

Halide Displacement with Sodium Hydrosulfidersc.org

Another common method for synthesizing thiols is the displacement of a halide from an organic halide using sodium hydrosulfide (B80085) (NaSH). wikipedia.org For the synthesis of this compound, a suitable starting material would be 2-chloropropanol or 2-bromopropanol. The reaction proceeds via a nucleophilic substitution mechanism.

The general reaction is:

CH₃CH(Cl)CH₂OH + NaSH → CH₃CH(SH)CH₂OH + NaCl

While effective, this method can sometimes be inefficient on a laboratory scale due to the competing formation of sulfide byproducts. wikipedia.org The synthesis of sodium hydrosulfide itself can be optimized by absorbing hydrogen sulfide gas into a sodium hydroxide (B78521) solution. researchgate.net

Alkylation of Sodium Hydrosulfidersc.org

Alkylation of sodium hydrosulfide is another pathway to produce thiols. wikipedia.org This method is conceptually similar to halide displacement, where an alkylating agent introduces the alkyl group to the hydrosulfide ion. For this compound, this would involve a propylene-derived alkylating agent.

RX + NaSH → RSH + NaX (where R is the 2-hydroxypropyl group and X is a leaving group)

This method has been utilized for the production of other thiols like thioglycolic acid from chloroacetic acid. wikipedia.org

Reductive Dealkylation of Sulfidesrsc.org

Thiols can also be prepared through the reductive dealkylation of sulfides, particularly those with benzyl (B1604629) or other easily cleavable groups. wikipedia.org This process involves the cleavage of a carbon-sulfur bond in a sulfide to yield the desired thiol. While a general method for thiol synthesis, its specific application to this compound would depend on the availability of a suitable sulfide precursor.

Industrial Scale Synthesis Considerationsgoogle.com

On an industrial scale, the synthesis of this compound and its derivatives often favors methods that are cost-effective and utilize readily available starting materials. The reaction of propylene with hydrogen sulfide is a prominent example of an industrially viable pathway. wikipedia.org The production of thioethers, which can be precursors to thiols, can be achieved through the alkylation of sodium sulfide. wikipedia.org

The choice of industrial synthesis route is also influenced by factors such as reaction conditions, catalyst efficiency, and the purity of the final product. For instance, in the production of alkyl mercaptans, reacting alkyl chlorides with sodium hydrosulfide in a two-phase medium with mechanical agitation can improve product quality by preventing decomposition and removing impurities. google.com

Combinatorial Synthesis Approachesacs.org

Combinatorial chemistry has emerged as a powerful tool for rapidly generating large libraries of compounds for screening and optimization. wikipedia.orgscribd.com This approach can be applied to the synthesis of this compound derivatives to explore a wide range of structural variations. researchgate.net

For example, a combinatorial approach could involve reacting a core molecule containing a this compound scaffold with a diverse set of building blocks. This allows for the efficient creation of numerous derivatives with potentially unique properties. The use of solid-phase synthesis can simplify the purification process in creating these libraries. wikipedia.org This methodology has been successfully used to synthesize libraries of various organic molecules, including those with therapeutic potential. scielo.br

Green Chemistry Approaches in Thiol Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic routes in the chemical industry to minimize environmental impact and enhance safety and efficiency. For the synthesis of thiols like this compound and its derivatives, these principles manifest in several key areas: the use of safer and more efficient catalysts, the replacement of hazardous solvents with environmentally benign alternatives, the utilization of renewable feedstocks, and the improvement of atom economy.

A primary route to this compound involves the ring-opening of propylene oxide. Green chemistry approaches have focused on improving this core reaction and on developing sustainable pathways to the propylene oxide precursor itself. Traditional methods for producing propylene oxide, such as the chlorohydrin process, generate significant amounts of chlorinated by-products and are being replaced by cleaner technologies. dicp.ac.cn Modern green syntheses of propylene oxide include:

Direct oxidation of propane: This method avoids the need for propylene and can reduce greenhouse gas emissions. nih.govresearchgate.netchemrxiv.org

H₂O₂-based processes: Using hydrogen peroxide (H₂O₂) as a clean oxidant, often with catalysts like titanium silicalite (TS-1) or zinc oxide, produces water as the only major byproduct. dicp.ac.cnresearchgate.netrsc.org

Bio-based routes: Propylene oxide can be synthesized from propylene glycol that is derived from bio-glycerol, a byproduct of biodiesel production, offering a pathway from renewable resources. dicp.ac.cn

Once the epoxide precursor is obtained, its conversion to a thiol (thiolysis) is a critical step. Research has focused on making this epoxide ring-opening reaction greener. A significant advancement is the execution of this reaction in water without the need for a catalyst. This method is operationally simple, avoids hazardous organic solvents, and provides high yields and regioselectivity for the synthesis of β-hydroxy sulfides, the product class to which this compound belongs. arkat-usa.orgresearchgate.netresearchgate.net The reaction proceeds efficiently for various epoxides and aromatic thiols at moderate temperatures. arkat-usa.org

| Entry | Epoxide | Thiol | Time (h) | Yield (%) |

| 1 | Styrene (B11656) Oxide | Thiophenol | 5.0 | 92 |

| 2 | Styrene Oxide | o-Tolylthiol | 5.0 | 90 |

| 3 | Styrene Oxide | p-Tolylthiol | 5.0 | 94 |

| 4 | Propylene Oxide | Thiophenol | 5.0 | 87 |

| 5 | Propylene Oxide | p-Tolylthiol | 5.5 | 88 |

| 6 | Cyclohexene Oxide | Thiophenol | 5.0 | 90 |

| 7 | Cyclohexene Oxide | o-Tolylthiol | 5.0 | 88 |

Table 1: Examples of catalyst-free regioselective ring-opening of epoxides with various thiols in water at 70°C. Data sourced from arkat-usa.org.

Beyond catalyst-free systems, a variety of catalysts have been developed to enhance the efficiency and selectivity of epoxide thiolysis under mild conditions, aligning with green chemistry principles. researchgate.net These include metal-free organocatalysts and recyclable heterogeneous catalysts that simplify product purification and reduce waste. ajol.infoacs.org N-Bromosuccinimide (NBS), for instance, has been shown to be a highly effective catalyst for the ring-opening of epoxides with thiols, affording β-hydroxysulphides in very short reaction times and with high regioselectivity at room temperature. ajol.info

| Catalyst | Solvent | Time | Yield (%) | Regioselectivity (Normal/Abnormal) | Reference |

| NBS | CH₃CN | 5 min | 96 | 99:1 | ajol.info |

| B(C₆F₅)₃ | CH₂Cl₂ | 4 h | 60 | 99:1 | ajol.info |

| Zn(ClO₄)₂·6H₂O | CH₃CN | 1 h | 98 | 95:5 | ajol.info |

| LiClO₄ | CH₃CN | 12 h | 91 | 90:10 | ajol.info |

| Sc(OTf)₃ | CH₃CN | 1.5 h | 95 | 92:8 | ajol.info |

Table 2: Comparison of NBS with other catalysts for the reaction of styrene oxide with thiophenol at room temperature. The "Normal" product results from nucleophilic attack at the less substituted carbon. Data sourced from ajol.info.

The use of renewable feedstocks is a cornerstone of green chemistry. While propylene oxide is typically derived from petrochemicals, routes starting from bio-based materials are emerging. A notable example from early research demonstrates the synthesis of optically active (S)-2-mercaptopropanol from (S)-1,2-O-isopropylideneglycerol, a derivative of glycerol (B35011). rsc.org This approach establishes a direct link between a renewable resource and the production of a specific chiral thiol. The related compound, 1-thioglycerol (3-mercapto-1,2-propanediol), is also derived from glycerol, further highlighting the utility of this bio-based platform chemical. usbio.netcaymanchem.com

Biocatalysis represents a frontier in green synthesis, offering reactions with high specificity under mild aqueous conditions, which can reduce the need for protecting groups and hazardous reagents. nih.govmagtech.com.cnmdpi.com While a specific enzyme for the direct synthesis of this compound is not yet widely reported, enzymes like epoxide hydrolases and multienzyme cascades are used to produce related chiral compounds, demonstrating the potential for future biocatalytic routes. nih.govnih.govrsc.org The development of such enzymatic processes could lead to highly efficient and sustainable methods for producing this compound and its derivatives.

Chemical Reactivity and Reaction Mechanisms of Mercaptopropanols

Thiol Group Reactivity (-SH)

The sulfhydryl or thiol group (-SH) is the primary center of reactivity in the 2-Mercaptopropanol molecule. Its sulfur atom is highly nucleophilic, and the S-H bond is considerably weaker than the O-H bond in alcohols, with a bond dissociation energy of approximately 366 kJ/mol for an alkanethiol. wikipedia.org This relative weakness facilitates hydrogen atom abstraction to form a thiyl radical and also contributes to the acidity of the thiol proton. The deprotonated form, the thiolate anion (RS⁻), is an even more potent nucleophile. These characteristics govern the main reaction pathways for this compound, which include oxidation, thiol-disulfide exchange, and radical formation. wikipedia.orgmdpi.com

The thiol group of this compound is readily susceptible to oxidation, yielding different products depending on the strength of the oxidizing agent and the reaction conditions. wikipedia.org Milder oxidants typically produce disulfides, while more powerful reagents can lead to the formation of sulfonic acids. wikipedia.orggoogle.com

In the presence of mild oxidizing agents, this compound undergoes oxidative coupling to form the corresponding disulfide, bis(2-hydroxypropyl) disulfide. This reaction involves the removal of the hydrogen atom from the thiol groups of two separate this compound molecules and the subsequent formation of a sulfur-sulfur (S-S) covalent bond.

This transformation can be initiated by a variety of reagents, including molecular oxygen, especially in the presence of a base or a catalyst, or halogens like iodine. wikipedia.org The reaction is fundamental in fields where disulfide bonds are used to link molecules or stabilize structures.

Table 1: General Reaction for Disulfide Formation

| Reactant | Oxidizing Agent | Product |

| 2 R-SH (this compound) | Mild (e.g., I₂, O₂) | R-S-S-R (bis(2-hydroxypropyl) disulfide) + 2H⁺ + 2e⁻ |

This table illustrates the general oxidation of a thiol to a disulfide, a common reaction for this compound.

The oxidation of this compound with strong oxidizing agents results in the formation of 2-hydroxypropane-1-sulfonic acid. wikipedia.org This process involves the oxidation of the sulfur atom to its highest oxidation state (+6). Reagents capable of effecting this transformation include hydrogen peroxide, nitric acid, or potassium permanganate. wikipedia.orggoogle.com

The industrial synthesis of sulfonic acids from mercaptans often involves reacting the thiol with an oxidizing agent like nitric acid in an aqueous medium. google.com The reaction mechanism is complex but ultimately results in the insertion of three oxygen atoms onto the sulfur atom of the thiol group. google.com

Table 2: Oxidation Products of this compound

| Oxidizing Agent Strength | Reagent Example | Oxidation Product |

| Mild | Iodine (I₂), Oxygen (O₂) | bis(2-hydroxypropyl) disulfide |

| Strong | Hydrogen Peroxide (H₂O₂), Nitric Acid (HNO₃) | 2-hydroxypropane-1-sulfonic acid |

This table summarizes the different oxidation products obtained from this compound based on the strength of the oxidizing agent used. wikipedia.orggoogle.comgoogle.com

The oxidation of thiols like this compound can be significantly accelerated through catalysis. Catalytic oxidation allows the reactions to proceed under milder conditions, often at lower temperatures and with greater efficiency. vito.be For volatile organic compounds (VOCs), including alcohols and sulfur compounds, transition metal catalysts supported on materials like alumina (B75360) (γ-Al₂O₃) are commonly employed. nih.govmdpi.com

In a typical mechanism, the reactant adsorbs onto the catalyst surface. The catalyst facilitates the reaction with an oxidant, such as oxygen from the air, by lowering the activation energy. vito.be For instance, the catalytic auto-oxidation of the related compound 2-mercaptoethanol (B42355) can be catalyzed by vitamin B12 derivatives. nih.gov Research on the catalytic oxidation of isopropanol (B130326) has shown that bimetallic catalysts, such as Pt-Mn/γ-Al₂O₃, can be highly effective, with synergistic effects between the metals enhancing catalytic activity. nih.gov A similar mechanism would apply to this compound, where the catalyst would facilitate the transfer of electrons from the thiol to the oxidant, leading to the formation of either the disulfide or the sulfonic acid, depending on the catalyst and conditions. vito.benih.gov

Thiol-disulfide exchange is a crucial reaction in which the thiol group of one molecule attacks a disulfide bond of another. wikipedia.org For this compound, this involves its thiolate anion (formed by deprotonation of the thiol group) acting as a nucleophile. researchgate.net The thiolate attacks one of the sulfur atoms of a disulfide bond (R'-S-S-R') in a classic S_N2-type substitution. mdpi.comresearchgate.net This results in the cleavage of the original disulfide bond and the formation of a new disulfide and a new thiol. wikipedia.org

The reaction proceeds through a trigonal bipyramidal transition state where the attacking sulfur, the central sulfur, and the leaving sulfur are aligned. researchgate.netnih.gov This exchange is fundamental in protein folding, where cysteine residues interact, and is also leveraged in the design of self-healing materials and drug delivery systems. mdpi.com The reaction is reversible, and the final equilibrium is determined by the relative concentrations and stabilities of the thiols and disulfides involved. wikipedia.org

Table 3: Mechanism of Thiol-Disulfide Exchange

| Step | Description |

| 1. Deprotonation | A base removes the acidic proton from the thiol of this compound (R-SH) to form a highly nucleophilic thiolate anion (R-S⁻). |

| 2. Nucleophilic Attack | The thiolate anion (R-S⁻) attacks one sulfur atom of an existing disulfide bond (R'-S-S-R'). |

| 3. Transition State | An S_N2 transition state forms. |

| 4. Product Formation | The original disulfide bond is broken, forming a new disulfide (R-S-S-R') and a new thiolate anion (R'-S⁻). |

This table outlines the key steps in the thiol-disulfide exchange reaction, a characteristic reaction of this compound. mdpi.comresearchgate.net

The relatively weak S-H bond in thiols allows for the formation of thiyl radicals (RS•) through hydrogen-atom abstraction. wikipedia.orgwikipedia.org In the case of this compound, this would generate the 2-hydroxy-1-propylthiyl radical. This process can be initiated by other free radicals, heat, or photochemically using UV light. wikipedia.orgencyclopedia.pub

Thiyl radicals are key intermediates in many important chemical processes. wikipedia.org For example, they are central to the thiol-ene reaction, where a thiyl radical adds across a carbon-carbon double bond, a process used in the creation of polymers and adhesives. wikipedia.org The generation of thiyl radicals can also be achieved through photoredox catalysis, where a photocatalyst, upon absorbing light, can oxidize a thiol to its corresponding thiyl radical. encyclopedia.pubzioc.ru These highly reactive species are also implicated in biological systems, where they can participate in various biochemical pathways. wikipedia.org The formation of carbon-centered radicals from thiyl radicals can lead to protein damage. wikipedia.org

Nucleophilic Reactivity of Thiolate Anions

In the presence of a base, the thiol group of this compound can be deprotonated to form the corresponding thiolate anion, CH₃CH(S⁻)CH₂OH. This anion is a potent nucleophile. nih.govbyjus.com The nucleophilicity is significantly greater than that of the neutral thiol. byjus.comlibretexts.org

CH₃CH(OH)CH₂SH + B → CH₃CH(OH)CH₂S⁻ + BH⁺

Thiolate anions participate in nucleophilic substitution (Sₙ2) and addition reactions. ksu.edu.saorganic-chemistry.org The rate of these reactions is influenced by the solvent, with polar aprotic solvents generally enhancing the nucleophilicity of the anion. byjus.comksu.edu.sa The nucleophilicity of thiolates is part of a broader trend where, within a group in the periodic table, nucleophilicity increases with atomic size. libretexts.org

Reactions with Alkenes (Thiol-Alkene Coupling Reactions)

This compound readily undergoes addition reactions with alkenes, a process known as thiol-ene coupling or hydrothiolation. wikipedia.org This reaction is a cornerstone of "click chemistry" due to its efficiency, high yields, and stereoselectivity. nih.govwikipedia.orgresearchgate.net The addition can proceed through two primary mechanisms:

Radical Addition : Initiated by light, heat, or a radical initiator, this mechanism involves the formation of a thiyl radical which then adds to the alkene. nih.govwikipedia.org The process is a chain reaction and typically results in an anti-Markovnikov product, where the sulfur atom attaches to the less substituted carbon of the double bond. wikipedia.orglibretexts.org

Initiation: R'• + RSH → R'H + RS•

Propagation: RS• + CH₂=CHR'' → RSCH₂-C•HR''

Chain Transfer: RSCH₂-C•HR'' + RSH → RSCH₂-CH₂R'' + RS•

Michael Addition : In the presence of a base, the thiolate anion acts as a nucleophile and attacks an electron-poor alkene (e.g., an α,β-unsaturated carbonyl compound) in a conjugate addition. nih.govwikipedia.org

The versatility of the thiol-ene reaction makes it a valuable tool in polymer synthesis and surface functionalization. wikipedia.orgresearchgate.net

Reaction Kinetics and Thermodynamics

The rates and outcomes of this compound reactions are governed by kinetic and thermodynamic parameters.

Influence of pH on Reaction Rates

The pH of the reaction medium has a profound effect on reactions involving this compound. worthington-biochem.comcreative-enzymes.com

For nucleophilic reactions , the rate is highly dependent on the concentration of the thiolate anion. As the pH increases above the pKa of the thiol group (typically around 8-10 for aliphatic thiols), the concentration of the more reactive thiolate anion increases, leading to a faster reaction rate. creative-enzymes.comresearchgate.netlibretexts.org

For enzyme-catalyzed reactions , pH affects the ionization state of both the enzyme's active site residues and the substrate itself. creative-enzymes.comlibretexts.org Each enzyme has an optimal pH at which its activity is maximal. Deviations from this optimum pH can lead to a significant decrease in the reaction rate due to changes in protein structure and charge. worthington-biochem.comlibretexts.org

Studies on various chemical systems show that pH can alter reaction pathways and selectivity. For instance, in some reactions, increasing pH can drastically change the half-life of intermediates and the formation of side products. researchgate.netrsc.org

Rate Constants and Activation Energies

The rate of a chemical reaction is quantified by its rate constant (k), which is related to the activation energy (Ea) by the Arrhenius equation:

k = A * e^(-Ea/RT)

where A is the pre-exponential factor, R is the gas constant, and T is the temperature in Kelvin. vaia.comchemguide.co.uklibretexts.org

Activation Energy (Ea) : This is the minimum energy required for a reaction to occur. libretexts.orglibretexts.org A lower activation energy results in a faster reaction rate. For example, catalyzed reactions, including those involving enzymes, proceed faster because the catalyst provides an alternative reaction pathway with a lower activation energy. chemguide.co.uklibretexts.org

Rate Constants (k) : These values are determined experimentally and provide a direct measure of reaction speed. While specific rate constants for many reactions of this compound are not available in the retrieved literature, data for similar thiols in reactions like hydrogen atom abstraction and thiol-ene coupling indicate that these are generally rapid processes. cmu.edunih.govnsf.gov The rate constant increases with temperature, and a common rule of thumb is that the reaction rate approximately doubles for a 10°C rise in temperature for reactions with an activation energy of about 50 kJ/mol near room temperature. chemguide.co.uk

The following table presents a conceptual summary of how reaction parameters are related, based on general chemical principles. vaia.comchemguide.co.uklibretexts.org

| Parameter | Description | Impact on Reaction Rate |

| Activation Energy (Ea) | The minimum energy required for reactants to transform into products. | A lower Ea leads to a higher reaction rate. |

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentration of reactants. | A larger k indicates a faster reaction. |

| Temperature (T) | A measure of the average kinetic energy of the molecules. | Increasing T generally increases the reaction rate by increasing molecular collision frequency and energy. |

| pH | Affects the protonation state of reactants, especially acidic or basic functional groups. | Can dramatically increase or decrease rates by altering the concentration of the reactive species (e.g., thiolate vs. thiol). |

Complex Formation and Chelation Chemistry of this compound

This compound (CH₃CH(SH)CH₂OH) possesses two functional groups, a thiol (-SH) and a hydroxyl (-OH) group, which enable it to act as a chelating agent, forming complexes with various metal ions. Current time information in Bangalore, IN. A chelating agent is a substance whose molecules can form several coordinate bonds to a single metal ion. scispace.com The presence of both a soft donor atom (sulfur) and a hard donor atom (oxygen) allows this compound to coordinate with a range of metal ions, exhibiting different binding modes depending on the metal's properties and the reaction conditions.

The thiol group is a particularly effective ligand for heavy metals. researchgate.net The coordination chemistry of such bidentate ligands often involves the formation of a stable five-membered ring with the metal center, a phenomenon known as the chelate effect. wikipedia.org This effect results in enhanced stability of the complex compared to complexes formed with analogous monodentate ligands. wikipedia.org In the case of this compound, coordination can occur through the deprotonated thiol (thiolato) and hydroxyl groups.

While extensive research has been conducted on the chelation properties of similar compounds like 2-mercaptoethanol and dimercaprol (B125519) (British Anti-Lewisite), specific and detailed research findings, including stability constants for this compound complexes, are not as widely documented in publicly available literature. researchgate.netiaea.org However, its ability to form complexes with heavy metals is recognized. Current time information in Bangalore, IN. The principles of its coordination chemistry can be inferred from the behavior of these related thiols.

Research Findings on Analogous Compounds:

Studies on ligands structurally similar to this compound provide insight into its potential complexing behavior. For instance, research on the complex formation between lead(II) and the related ligands 2-mercaptoethanol (MEL) and 3-mercapto-1,2-propanediol (B48393) (MPD) has shown the formation of various mononuclear and polynuclear complexes. iaea.org In these systems, the ligands coordinate with the metal ion, and the stability and composition of the resulting complexes have been determined using techniques like pH-metry. iaea.org For example, with Pb(II), 2-mercaptoethanol was found to form complexes with stoichiometries such as B₃A₅, B₂A, and B₃A₄ (where B represents the metal ion and A represents the ligand). iaea.org

Similarly, studies on the interaction of zinc(II) with 2-mercaptoethanol reveal the formation of polynuclear complexes. acs.org The coordination in these instances primarily involves the sulfur atom of the thiol group. acs.org

Expected Chelation Behavior of this compound:

Based on the chemistry of its functional groups and analogies with other mercapto alcohols, this compound is expected to act as a bidentate ligand, particularly in its deprotonated (thiolato) form. The coordination would involve the sulfur and oxygen atoms, forming a stable chelate ring with a metal ion. The strength and nature of these complexes would depend on factors such as the pH of the solution (which influences the deprotonation of the thiol and hydroxyl groups) and the nature of the metal ion (its size, charge, and electronic configuration).

The table below summarizes the potential for complex formation between this compound and various metal ions, based on the general reactivity of thiol-containing ligands.

Table 1: Potential Metal Complex Formation with this compound

| Metal Ion | Potential for Complex Formation | Likely Coordination Atoms |

| Pb(II) | High | Sulfur, Oxygen |

| Hg(II) | High | Sulfur |

| Cd(II) | High | Sulfur, Oxygen |

| Zn(II) | Moderate to High | Sulfur, Oxygen |

| Cu(II) | High | Sulfur, Oxygen |

| Fe(III) | Moderate | Sulfur, Oxygen |

| Ni(II) | Moderate | Sulfur, Oxygen |

| Au(III) | High | Sulfur |

This table is illustrative and based on the known affinity of thiol and alcohol functional groups for different metal ions. Specific stability constants and complex structures for this compound are not widely available in the cited literature.

The formation of these complexes involves the displacement of solvent molecules from the metal's coordination sphere by the ligand. The resulting chelate is thermodynamically more stable than complexes with comparable non-chelating ligands, an observation known as the chelate effect. wikipedia.org

Catalytic Applications of Mercaptopropanol and Its Derivatives

Role as Ligands in Metal Catalysis

In this context, molecules like 2-mercaptopropanol can function as effective ligands. The presence of both a thiol (-SH) group and a hydroxyl (-OH) group allows for versatile coordination with a metal center. The electron-donating ability of the ligand is a key factor that affects the redox potential of the transition metal complex, thereby influencing its reactivity. cmu.edu The structure of the catalyst complex, defined by the metal and its coordinating ligands, impacts the kinetics and control of the reaction. cmu.edu Research has shown that incorporating specific substituents into ligands can alter catalyst activity by several orders of magnitude, highlighting the importance of ligand design in developing highly active catalysts. cmu.edu Ligand-directed heterogeneous catalysis is an emerging field where the ligand layer's dynamic nature can control the reaction's selectivity. nih.gov

Applications in Fuel Cell Catalyst Synthesis

A significant application of mercaptopropanol-related compounds is in the synthesis of advanced catalysts for Proton-Exchange Membrane Fuel Cells (PEMFCs). Reducing the amount of expensive platinum (Pt) used in the cathode without compromising performance and durability is critical for the commercialization of PEMFCs. ustc.edu.cnustc.edu.cn

Researchers have developed a simple and scalable mercaptopropane-assisted impregnation method to control the size of platinum nanoparticles on graphitic carbon supports. ustc.edu.cnustc.edu.cn In a typical synthesis, a platinum precursor (e.g., H₂PtCl₆·6H₂O) and mercaptopropane are dissolved in a solvent like cyclohexane. ustc.edu.cnustc.edu.cn This mixture is then combined with a graphitic carbon support. ustc.edu.cnustc.edu.cn

The fundamental mechanism involves the coordination of mercaptopropane with the platinum ions during the impregnation process. ustc.edu.cnresearchgate.netresearchgate.net A subsequent thermal reduction process transforms the coordinated mercaptopropane into a thin, sulfur-doped carbon shell that coats the platinum nanoparticles. ustc.edu.cnustc.edu.cn This shell plays a critical role in preventing the metal nanoparticles from sintering, or agglomerating, during the high-temperature treatment. ustc.edu.cnustc.edu.cn The inhibition of sintering is attributed to both the physical protection offered by the carbon coating and the chemical anchoring effect of the platinum-sulfur (Pt-S) interaction. ustc.edu.cnustc.edu.cn This method ensures the formation of small, well-dispersed Pt nanoparticles on the graphitic carbon support. researchgate.netresearchgate.net

The controlled synthesis achieved through the mercaptopropane-assisted method leads to significant improvements in fuel cell performance and durability. ustc.edu.cnustc.edu.cn Catalysts prepared this way exhibit much smaller particle sizes compared to those made via conventional impregnation methods. ustc.edu.cnustc.edu.cn Smaller Pt particles result in a larger electrochemically active surface area (ECSA), which enhances the mass activity of platinum in the oxygen reduction reaction (ORR). ustc.edu.cnustc.edu.cn

The enhanced durability is a direct consequence of the stable nanoparticle structure. The sulfur-doped carbon shell effectively prevents particle coarsening, a primary degradation pathway for cathode catalysts. ustc.edu.cnresearchgate.net In accelerated stress tests designed by the U.S. Department of Energy (DOE), a catalyst synthesized with this method demonstrated remarkable stability. ustc.edu.cnustc.edu.cn After 5,000 voltage cycles between 1.0 V and 1.5 V, the catalyst showed a voltage loss of only 10 mV at a current density of 1.5 A·cm⁻², which meets the DOE's support durability target of less than 30 mV. ustc.edu.cnustc.edu.cn This improved performance and durability pave the way for creating low-cost and scalable cathode catalysts with enhanced resistance to carbon corrosion. ustc.edu.cn

| Parameter | Mercaptopropane-Assisted Catalyst | DOE Target |

| Synthesis Method | Mercaptopropane-assisted impregnation | N/A |

| Key Feature | Sulfur-doped carbon shell on Pt nanoparticles | N/A |

| Particle Size | Small, well-dispersed | N/A |

| Voltage Loss (after 5000 cycles) | 10 mV | < 30 mV |

Table 1: Performance of Mercaptopropane-Assisted PEMFC Catalyst vs. DOE Durability Target. ustc.edu.cnustc.edu.cn

Broader Catalysis Research and Development

The principles demonstrated in the application of mercaptopropanol derivatives in fuel cells are rooted in broader concepts of catalysis research.

Catalysts are broadly classified into two main types: heterogeneous and homogeneous. chemguide.co.uk The distinction is based on the phase of the catalyst relative to the reactants. chemguide.co.ukyoutube.com

Heterogeneous Catalysis: In this type, the catalyst exists in a different phase from the reactants. chemguide.co.uksavemyexams.com A common example is a solid catalyst used in a liquid or gaseous reaction. chemguide.co.uk The platinum nanoparticles on a solid carbon support used in a PEMFC is a prime example of a heterogeneous catalyst. ustc.edu.cnustc.edu.cn Heterogeneous catalysis typically involves three steps: adsorption of reactants onto the catalyst's active sites, the chemical reaction on the surface, and desorption of the products. savemyexams.com A major advantage of heterogeneous catalysts is the ease of separation from the products, which simplifies industrial processes. nih.gov

Homogeneous Catalysis: Here, the catalyst is in the same phase as the reactants, such as a catalyst dissolved in the same solution as the reacting species. chemguide.co.ukyoutube.comsavemyexams.com While often offering high activity and selectivity, homogeneous catalysts can be difficult and costly to separate from the reaction mixture. nih.gov

The development of catalysts using mercaptopropane focuses on creating genuinely heterogeneous systems, which avoids the need for additional co-catalysts and simplifies recovery. nih.gov

Nanocatalysis is a field that utilizes materials in the 1-100 nanometer size range to catalyze chemical reactions. researchgate.netrsc.org The use of catalysts in their nanoparticulate form is a cornerstone of modern catalytic science, particularly for precious metals like platinum. nih.gov

Catalytic Mechanisms and Selectivity

The catalytic utility of this compound and its derivatives is intrinsically linked to their reaction mechanisms and the resulting selectivity. The presence of both a thiol and a hydroxyl group allows for diverse catalytic pathways, often involving the formation of key intermediates that dictate the stereochemical and regiochemical outcome of a reaction.

Catalysts, by their nature, are highly specific, and their ability to direct a reaction to yield a particular product is known as selectivity. byjus.com This specificity is crucial in complex organic syntheses where multiple reaction pathways may be possible. The activity of a catalyst, its ability to increase the reaction rate, is primarily governed by the chemisorption of reactants onto its surface. The bond formed during this adsorption must be strong enough to activate the reactants but not so strong as to immobilize them, thereby preventing further reaction. byjus.com

In the context of this compound, its derivatives can be employed in various catalytic systems, including asymmetric catalysis, where the goal is to produce a specific stereoisomer of a product. The principles of asymmetric hydrogenation, for instance, rely on the transfer of chirality from a catalyst to a substrate molecule. wikipedia.org

Mechanistic Principles in Catalysis

Catalytic mechanisms often involve a series of steps, including substrate binding, chemical transformation, and product release. Common strategies employed in catalysis include:

Acid-Base Catalysis: Involves the transfer of a proton. wou.edu

Covalent Catalysis: Characterized by the formation of a covalent bond between the catalyst and a substrate. wou.edu

Electrostatic Interactions: The use of charged groups to stabilize transition states. wou.edu

The specific mechanism at play is highly dependent on the catalyst structure, the substrate, and the reaction conditions. For example, in enzymatic catalysis, a catalytic triad (B1167595) of amino acid residues (an acid, a base, and a nucleophile) can work in concert to facilitate a reaction. wou.edu Similar principles can be applied to synthetic catalysts.

Selectivity in Catalytic Reactions

Selectivity in catalysis can be categorized into several types:

Chemoselectivity: The preferential reaction of one functional group over another.

Regioselectivity: The preferential formation of one constitutional isomer over another.

Stereoselectivity (Enantioselectivity and Diastereoselectivity): The preferential formation of one stereoisomer over others.

The design of a catalyst is paramount in controlling these selectivities. For instance, in asymmetric hydrogenation, chiral ligands attached to a metal center create a chiral environment that directs the approach of the substrate, leading to the formation of one enantiomer in excess. harvard.edu The rigidity and conformation of these ligands are critical in determining the enantiomeric excess (ee) of the product. harvard.edu

Research Findings in Related Catalytic Systems

While specific research detailing the catalytic mechanisms of this compound itself is limited in the provided search results, principles from related catalytic systems can offer insights. For example, in the synthesis of certain compounds, the choice of catalyst can dramatically influence the product distribution. The reaction of carbon monoxide and hydrogen can yield different products depending on whether a nickel, copper, or a mixture of zinc oxide and chromium oxide catalyst is used. byjus.com

In the realm of asymmetric synthesis, ligands derived from BINOL (1,1'-bi-2-naphthol) and its derivatives have been extensively used. sigmaaldrich.com These C2-symmetric diol ligands are effective in a wide range of reactions, including Diels-Alder reactions and carbonyl additions. sigmaaldrich.com The success of these ligands often stems from their ability to form well-defined chiral transition states.

The following table summarizes the selectivity observed in various catalytic reactions using ligands that, like this compound derivatives, can create a specific chemical environment around a catalytic center.

| Catalyst System | Reaction Type | Substrates | Product | Selectivity (ee or isomer ratio) |

| Et₂AlCl and VAPOL | Asymmetric Diels-Alder | Acrolein, Cyclopentadiene | exo isomer | High conversions, excellent stereoselectivity |

| Zr-VANOL or Zr-VAPOL | Asymmetric Imine Aldol | Silyl ketene (B1206846) acetals, Aryl imines | Chiral β-amino esters | High asymmetric induction |

| VAPOL hydrogenphosphate | Imine Amidation | Sulfonamides, Boc-activated aryl imines | N,N-aminal products | High enantiopurities |

| Arylborate catalysts from vaulted aryl ligands | Asymmetric Aziridination | Ethyl diazoacetate, Benzhydryl imines | cis-Aziridines | Excellent selectivities for the cis isomer, high enantiomeric excesses |

Data sourced from a study on BINOL and its derivatives. sigmaaldrich.com

These examples highlight how the structural features of a chiral ligand are fundamental to achieving high selectivity in catalytic transformations. The principles demonstrated with these vaulted biaryl ligands, which create a specific chiral pocket, are analogous to how chiral thiol derivatives could operate in asymmetric catalysis.

Polymer Chemistry and Materials Science Applications

Thiol-Containing Monomers in Polymerization

Thiol-containing molecules like 2-mercaptopropanol are utilized in polymerization processes. researchgate.net For instance, in thiol-ene "click" reactions, thiols can be reacted with alkenes to form thioethers. This type of reaction is known for its high efficiency and is used to produce polymers with specific properties. mdpi.com

A study detailed the synthesis of hydrolytically labile dithiols by esterifying succinic acid with 3-mercaptopropanol. acs.orgnih.gov This demonstrates how mercapto-alcohols can be used to create monomers for producing degradable polymers. The resulting polymers' degradation kinetics were directly related to the succinate (B1194679) content. nih.gov

Polythiols as Crosslinking Agents

Polythiols, which can be derived from or are structurally related to this compound, are important as crosslinking agents in various polymer systems. Crosslinking is a process that creates a network structure within a polymer, enhancing its mechanical properties and thermal stability. numberanalytics.com

UV curing is a rapid polymerization process initiated by ultraviolet light. alpha-cure.com In this technology, polythiols can act as crosslinkers in formulations containing polyenes. The thiol-ene reaction, a free-radical chain reaction, is the basis for this application, leading to the rapid formation of a crosslinked polymer network. researchgate.net This process is advantageous due to its speed, often reducing curing times from hours to minutes, and improved product consistency. sadechaf.eu UV-curable formulations typically consist of oligomers, monomers, additives, and photoinitiators that generate free radicals upon exposure to UV light. bomar-chem.com These systems are used in a variety of applications, including coatings, inks, adhesives, and 3D printing. bomar-chem.comincurelab.com

Epoxy resin systems consist of an epoxy resin and a curing agent or hardener. ca.gov While specific examples detailing the use of this compound in epoxy systems are not prevalent, polythiols in general can be used as curing agents. The thiol groups react with the epoxide groups of the epoxy resin, leading to a crosslinked network. These systems are known for their strong adhesion and durability. ca.gov The properties of the cured epoxy, such as flexibility and chemical resistance, are determined by the specific resin, curing agent, solvents, and fillers used. ca.gov

Functionalization of Monolayers

The thiol group in this compound allows it to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold. These monolayers can be further functionalized for various applications.

In one study, monolayers of mercaptopropanol on gold surfaces had their terminal hydroxyl groups derivatized with various anhydrides to create highly hydrophobic surfaces. acs.org Another example involves the use of a mercaptopropanol monolayer in the development of electrochemical biosensors. mdpi.com In this application, a mixed monolayer containing mercaptopropanol was used to immobilize biomolecules on a gold electrode surface. mdpi.com The ability to control the surface chemistry at the molecular level is crucial for the development of advanced sensors and electronic devices. nih.gov

Advanced Polymeric Materials Development

The unique properties of this compound and related thiol compounds make them valuable in the development of advanced polymeric materials with tailored properties. azom.comnih.govresearchgate.net

In the rubber industry, thiols can be used as additives to improve the properties of rubber composites. wikipedia.org For example, 3-mercaptopropanol has been used to functionalize solution styrene-butadiene rubber (SSBR). rsc.orgrsc.org This functionalization enhances the interaction between the rubber and silica (B1680970) fillers, leading to improved dispersion of the filler and better dynamic mechanical properties of the resulting composite. rsc.orgrsc.org These improvements can result in tires with lower rolling resistance and better wet skid resistance. rsc.org

Performance Enhancing Agents

In the realm of polymer chemistry and materials science, performance-enhancing agents are additives that modify and improve the intrinsic properties of a base polymer. amcorplastics.com These agents can influence various characteristics, including processability, mechanical strength, and thermal stability. jchemrev.comonlytrainings.com this compound, a thiol compound, functions as a critical performance-enhancing agent, primarily by acting as a chain-transfer agent during polymerization. ontosight.aigoogle.com

By controlling the polymer's molecular weight, this compound can significantly enhance the performance characteristics of the material. For instance, reducing the molecular weight can improve the melt flow properties of a polymer, making it easier to process in techniques like injection molding. arkema.comgoogle.com Furthermore, achieving a narrower molecular weight distribution often leads to more uniform and predictable material properties, including enhanced mechanical strength and stability. google.com

Research into mercaptans as chain-transfer agents demonstrates their effectiveness in modifying polymer structures. While specific data for this compound is often proprietary or embedded in broader patent literature, studies on analogous mercaptans in polymerization processes provide clear evidence of their impact. For example, in the emulsion polymerization of acrylic monomers, the introduction of a mercaptan-based chain-transfer agent leads to a significant reduction in both the weight-average molecular weight (Mw) and the number-average molecular weight (Mn), as well as a narrowing of the heterogeneity index (HI), which is a measure of the polydispersity. google.com

The following table illustrates the effect of a mercaptan chain-transfer agent on the molecular characteristics of an acrylic polymer, based on research findings. google.com

Table 1: Effect of a Mercaptan Chain-Transfer Agent on Acrylic Polymer Properties

| Run | Chain-Transfer Agent Concentration (wt%) | Mw (Weight-Average Molecular Weight) | Mn (Number-Average Molecular Weight) | HI (Heterogeneity Index Mw/Mn) |

|---|---|---|---|---|

| 1 | 0.00 | 571,000 | - | - |

| 2 | 0.25 | 114,000 | 58,500 | 1.95 |

| 3 | 0.50 | 72,500 | 40,700 | 1.78 |

| 4 | 1.00 | 48,000 | 29,100 | 1.65 |

| 5 | 2.00 | 33,600 | 22,300 | 1.51 |

Data derived from experiments with 3-mercaptopropionate (B1240610) esters, demonstrating the typical effect of mercaptan-based chain-transfer agents. google.com

As shown in the table, increasing the concentration of the chain-transfer agent systematically reduces the polymer's molecular weight and narrows the molecular weight distribution (lower HI value). google.com This control is essential for tailoring polymers for high-performance applications where specific processing characteristics and final properties are required. researchgate.netlidsen.com The use of this compound and similar mercaptans allows for the precise engineering of polymer microstructures to meet the demands of advanced material applications. arkema.comgoogle.com

Biochemical and Biological Interactions

Interactions with Biological Systems

The interactions of 2-Mercaptopropanol and related thiol compounds with biological systems are multifaceted, primarily revolving around their effects on enzyme activity and their antioxidant capabilities.

Influence on Enzyme Activities

The activity of many enzymes is dependent on their structure and the chemical environment. researchgate.net The sulfhydryl groups of cysteine residues within enzymes can play a crucial role in catalysis and protein stability. wikipedia.org

This compound and similar reducing agents are often included in enzyme assays and buffers to inhibit the oxidation of these free sulfhydryl residues. wikipedia.org By doing so, they help maintain the protein's native conformation and, consequently, its catalytic activity.

Conversely, the interaction of sulfhydryl groups with heavy metals can inhibit enzyme function. Heavy metals have a high affinity for sulfur-containing groups and can bind to the cysteine residues in the active sites of enzymes. wikipedia.org This binding can disrupt the enzyme's structure and block its catalytic activity, which is a primary mechanism of heavy metal poisoning. wikipedia.orgwikipedia.org

The activity of metalloenzymes, which require a metal ion for their function, can also be influenced by compounds that chelate metals. nih.gov Depending on the specific enzyme and the chelating agent, this interaction can either enhance or inhibit enzyme activity.

Antioxidant Properties via Sulfhydryl Groups

Thiols, including this compound, can act as antioxidants by scavenging free radicals. ontosight.aisolubilityofthings.com Free radicals are highly reactive species that can cause significant damage to cells through a process known as oxidative stress. The sulfhydryl group in thiols can donate a hydrogen atom to a free radical, neutralizing it and thereby protecting cellular components from oxidative damage. ontosight.ai This antioxidant property is a subject of interest in the development of therapeutic strategies for conditions associated with oxidative stress. ontosight.ainih.gov

Chelation in Metal Intoxication Studies

Chelation therapy is a primary treatment for heavy metal poisoning, involving the administration of a chelating agent that binds to the toxic metal ions, forming a less toxic, excretable complex. nih.govjcimcr.org

Dimercaprol (B125519) as an Antidote for Heavy Metal Poisoning (Arsenic, Gold, Mercury, Lead)

Dimercaprol, also known as British anti-Lewisite (BAL), is a chelating agent that was initially developed during World War II as an antidote to the arsenic-based chemical weapon, Lewisite. drugbank.comnih.gov Its structure, 2,3-dimercapto-1-propanol, is closely related to this compound, but contains two sulfhydryl groups. wikipedia.orgsolubilityofthings.com

Dimercaprol is used in the treatment of acute poisoning by several heavy metals, including:

Arsenic: It is a primary treatment for arsenic poisoning. wikipedia.orgdrugbank.com

Gold: It is used to treat toxicity resulting from gold therapy. wikipedia.orgdrugbank.com

Mercury: It is indicated for acute inorganic mercury poisoning. wikipedia.orgdrugbank.com

Lead: It is used in combination with another chelating agent, edetate calcium disodium (B8443419) (EDTA), for severe lead poisoning, particularly lead encephalopathy. drugbank.comlitfl.com

While effective, Dimercaprol has a narrow therapeutic range and can cause significant adverse effects. wikipedia.orglitfl.com This has led to the development of less toxic analogues. nih.gov

Mechanisms of Metal Chelation

The mechanism of action for Dimercaprol and other thiol-based chelating agents lies in the high affinity of their sulfhydryl groups for heavy metals. patsnap.com Heavy metals exert their toxic effects by binding to the sulfhydryl groups of essential enzymes, thereby inhibiting their function. wikipedia.orgpatsnap.com

Dimercaprol competes with these endogenous sulfhydryl groups for the metal ions. wikipedia.orgmims.com The two sulfhydryl groups of Dimercaprol form a stable five-membered ring complex with the heavy metal. jcimcr.orgnih.gov This newly formed chelate is water-soluble and can be readily excreted by the kidneys, effectively removing the heavy metal from the body and mitigating its toxic effects. patsnap.compatsnap.com

The effectiveness of chelation therapy is generally higher when administered soon after metal exposure, as it is more efficient at preventing enzyme inhibition than at reactivating already inhibited enzymes. nih.gov

Interactive Data Table: Chelation Agents and Targeted Metals

| Chelating Agent | Targeted Heavy Metals |

|---|---|

| Dimercaprol (BAL) | Arsenic, Gold, Inorganic Mercury, Lead (in combination with EDTA) wikipedia.orgdrugbank.com |

| Succimer (DMSA) | Lead, Arsenic, Mercury nih.gov |

| Edetate Calcium Disodium (EDTA) | Lead nih.gov |

| Penicillamine | Copper (primarily in Wilson's disease), Lead, Mercury nih.govmagtechjournal.com |

Specificity and Efficacy in in vivo Models

While specific in vivo studies focusing solely on the efficacy of this compound are not extensively detailed in the provided search results, related compounds and general principles from existing research offer valuable insights. For instance, studies on similar thiol-containing molecules demonstrate their potential in various biological models. Thioalcohols, a class of compounds to which this compound belongs, are recognized for their role in enzymatic reactions and metabolic processes. solubilityofthings.com Their sulfhydryl groups can function as antioxidants, protecting cells from damage caused by free radicals. solubilityofthings.com

In a broader context, the efficacy of thiol compounds is often linked to their ability to interact with biological systems. For example, 2-(3-Mercaptopropyl)pentanedioic acid (2-MPPA), a thioalkyl-containing compound, has shown efficacy in preclinical models of neuropathic pain by modulating glutamate (B1630785) transmission. Although structurally different, the presence of the thiol group is a key feature for its biological activity. Furthermore, research on another thiol compound, sodium 3-mercapto-1-propane sulfonic acid (MPS), in cattle demonstrated its effects on rumen microorganisms and microbial protein synthesis, highlighting the in vivo bioactivity of such sulfur-containing organic molecules. cambridge.org

The development of thioether-lipid analogues of Tenofovir for anti-HIV therapy also underscores the importance of the sulfur-containing moiety in designing pharmacologically active molecules for in vivo applications. acs.org These examples, while not directly about this compound, illustrate the general scientific interest in and the established in vivo relevance of mercapto- and thio- compounds in various biological and therapeutic contexts.

Considerations in Clinical Applications (e.g., Wilson's Disease)

Wilson's disease is a genetic disorder characterized by the body's inability to properly excrete copper, leading to its accumulation in organs like the liver and brain. nih.govnih.gov The primary treatment for Wilson's disease involves the use of chelating agents, which are compounds that bind to excess copper, facilitating its removal from the body. amegroups.org

While this compound itself is not a standard treatment for Wilson's disease, a structurally related compound, 2,3-dimercapto-1-propanol (also known as dimercaprol or British anti-lewisite), has been used clinically for this condition in the past. nih.gov Dimercaprol is a dithiol, meaning it has two sulfhydryl groups, which contribute to its ability to chelate heavy metals like copper. nih.gov The use of such chelators is a cornerstone of managing Wilson's disease, aiming to reduce copper overload and prevent organ damage. amegroups.org

The clinical management of Wilson's disease is complex, often requiring lifelong therapy and careful monitoring to balance copper levels and avoid treatment-related side effects. amegroups.org The selection of a chelating agent and the therapeutic regimen are tailored to the individual patient's clinical presentation, which can range from asymptomatic to severe liver or neurological symptoms. nih.goveasl.eu The development of new therapies, including novel chelators and gene therapy, is an active area of research aimed at improving outcomes for individuals with Wilson's disease. clinicaltrials.gov

Formation in Biological Pathways

Ehrlich Degradation of Sulfur Amino Acids

The Ehrlich pathway is a significant biochemical route in microorganisms, particularly yeast, for the catabolism of amino acids, leading to the formation of higher alcohols known as fusel alcohols. nih.gov This pathway involves a three-step process: transamination of the amino acid to its corresponding α-keto acid, followed by decarboxylation to an aldehyde, and finally, reduction of the aldehyde to an alcohol. wikipathways.org

Specifically concerning sulfur-containing amino acids, research suggests that this compound and related compounds can be derived from the Ehrlich degradation of these precursors. nih.govresearchgate.net For example, in the context of fermented beverages like beer, the catabolism of sulfur amino acids such as cysteine and homocysteine by yeast can lead to the formation of 2-mercaptoethanol (B42355) and 3-mercaptopropanol. researchgate.net These thiols can then be further acetylated. researchgate.net The initial step involves the degradation of the amino acid, which ultimately yields the corresponding mercaptoalcohol. nih.gov This process is a key contributor to the flavor and aroma profile of many fermented products. nih.gov

Maillard Reactions

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars, typically at elevated temperatures. wikipedia.orglatu.org.uy This reaction is responsible for the characteristic color, flavor, and aroma of many cooked foods. wikipedia.orgnih.gov The process begins with the condensation of a carbonyl group from a sugar with an amino group from an amino acid, forming an N-substituted glycosylamine. futurelearn.com This initial product then undergoes a series of rearrangements and further reactions to produce a wide array of compounds. futurelearn.commdpi.com

While the direct formation of this compound through the Maillard reaction is not explicitly detailed in the provided search results, the reaction is known to generate various sulfur-containing flavor compounds when sulfur amino acids participate. profpc.com.br For instance, the Strecker degradation, an important step within the Maillard reaction pathway, involves the interaction of α-dicarbonyl compounds (formed from sugar degradation) with amino acids. mdpi.com When sulfur-containing amino acids like cysteine are involved, this can lead to the formation of volatile sulfur compounds, including various thiols. profpc.com.br It is plausible that under specific conditions, precursors to this compound could be generated through these complex reaction cascades. Research has shown that reactions between carbonyl compounds and sulfur amino acids, even under mild, wine-like conditions (low temperature and pH), can produce a variety of odorous heterocyclic compounds containing sulfur. profpc.com.br

Environmental Fate and Degradation Studies

Environmental Distribution and Transformation

The distribution of 2-Mercaptopropanol in the environment is influenced by its physical and chemical properties, which determine its partitioning between soil, water, and air.

Movement in Soil, Water, and Air Compartments

The mobility of this compound in different environmental matrices is governed by key physical and chemical properties. While some data is available, comprehensive information on its mobility in soil is limited. sigmaaldrich.comcymitquimica.comsigmaaldrich.comchemicalbook.com

Water: this compound is soluble in water. ontosight.aigoogle.com This solubility is attributed to the presence of a hydroxyl group, which can form hydrogen bonds with water molecules. solubilityofthings.com Its low octanol/water partition coefficient (log Pow < 0 at 20°C) suggests that bioaccumulation is not expected. sigmaaldrich.comlgcstandards.com

Air: The compound's vapor pressure is relatively low (0.01 hPa at 20°C and 0.938 mmHg at 25°C), indicating a low tendency to volatilize into the atmosphere. sigmaaldrich.comlookchem.com

Physicochemical Properties Influencing Environmental Distribution

| Property | Value | Temperature (°C) | Test Guideline | Source |

| Vapor Pressure | 0.01 hPa | 20 | OECD Test Guideline 104 | sigmaaldrich.com |

| 0.016 hPa | 25 | OECD Test Guideline 104 | sigmaaldrich.com | |

| 0.124 hPa | 50 | OECD Test Guideline 104 | sigmaaldrich.com | |

| 0.938 mmHg | 25 | lookchem.com | ||

| log Pow | < 0 | 20 | OECD Test Guideline 117 | sigmaaldrich.com |

| Water Solubility | Soluble | ontosight.aigoogle.com | ||

| 6.901e+004 mg/L (est.) | 25 | thegoodscentscompany.com |

Transformation Pathways and Metabolite Identification

The transformation of this compound in the environment can occur through various biological and chemical processes. In biological systems, it can be metabolized by enzymes. For instance, glycerol (B35011) kinases have been shown to transform 3-mercaptopropane-1,2-diol, a related compound. asm.orgnih.govgatech.edu One potential metabolic pathway involves the oxidation of the thiol group. For example, D-2-mercaptopropanol can be oxidized to D-2,2'-dithiodipropionic acid. rsc.org In the context of drug metabolism, which can provide insights into environmental transformation, compounds containing a thiol group may undergo conjugation reactions. gurunanakcollege.edu.in

Degradation Processes

The persistence of this compound in the environment is determined by its susceptibility to biodegradation, hydrolysis, and photolysis.

Biodegradation (Aerobic and Anaerobic)

Biodegradation is a key process in the environmental breakdown of organic compounds. slideshare.net

Aerobic: Information from a safety data sheet for the related compound 3-mercaptopropane-1,2-diol indicates it undergoes aerobic biodegradation. sigmaaldrich.com Studies on the aerobic degradation of other mercapto-compounds, such as 2-mercaptoethanol (B42355), show they can be broken down by microorganisms. nih.gov

Anaerobic: The anaerobic degradation of 2-propanol, a structural analog, has been studied in anoxic paddy soil, where it is converted to acetone (B3395972) by methanogens. nih.govresearchgate.net Specifically, Methanospirillum-related species have been implicated in this process. researchgate.net While direct studies on the anaerobic biodegradation of this compound are scarce, the degradation of similar compounds suggests it could be a potential pathway. dntb.gov.uaeuropa.euacs.orgnormecows.com

Hydrolytic Stability

Hydrolysis is not expected to be a significant environmental fate process for this compound as it lacks functional groups that readily hydrolyze under typical environmental conditions. nih.gov However, the hydrolysis of thioesters, which contain a related functional group, has been studied and can be influenced by factors such as pH and the presence of metal ions. nih.govacs.org For example, the free energy of hydrolysis for S-acetyl mercaptopropanol has been reported to be approximately -7670 cal/mol at pH 7. nih.govacs.org

Photolytic Degradation

Photolytic degradation, the breakdown of compounds by light, can occur in both the atmosphere and in water. europa.eu

Atmospheric Photolysis: While specific data for this compound is limited, related thiol compounds are known to react with photochemically produced hydroxyl radicals in the atmosphere. nih.gov

Aqueous Photolysis: The potential for phototransformation in water exists, though detailed studies on this compound are not widely available. europa.eu Some organic compounds can undergo photolytic reactions in the presence of photosensitizers. google.com

Soil Sorption and Mobility

The sorption of a chemical to soil particles governs its mobility and, consequently, its potential to leach into groundwater or move into surface water. This behavior is influenced by the chemical's properties and the characteristics of the soil, such as organic matter and clay content. ecetoc.org The tendency of a compound to be retained by soil is a critical factor in assessing its environmental distribution. ecetoc.org

The organic carbon-normalized soil sorption coefficient (Koc) is a key parameter used to predict the mobility of organic chemicals in soil. chemsafetypro.com It describes the partitioning of a chemical between soil organic carbon and water. A high Koc value indicates a tendency for the chemical to adsorb to soil particles, resulting in low mobility, while a low Koc value suggests high mobility. chemsafetypro.com

Currently, specific experimental data for the soil sorption coefficient (Koc) of this compound are not available in the reviewed scientific literature. cymitquimica.comsigmaaldrich.com For related compounds, such as isopropyl mercaptan (2-propanethiol), the estimated Koc value is 35, which suggests a very high mobility in soil. nih.govguidechem.com However, due to structural differences, this value cannot be directly applied to this compound.

The Freundlich isotherm is an empirical model that describes the non-ideal and reversible adsorption of a compound to a surface. It is often used to characterize the sorption of chemicals in soil and provides insight into the adsorption capacity and intensity. The model is represented by the equation:

Cs = KfCe1/n

where:

Cs is the amount of substance adsorbed per unit mass of adsorbent.

Ce is the equilibrium concentration of the substance in solution.

Kf is the Freundlich capacity factor.

1/n is the Freundlich intensity parameter.

Detailed research findings from Freundlich isotherm studies specific to this compound are not currently available.

Environmental Risk Assessment Methodologies

Environmental risk assessment for chemical substances involves evaluating their potential adverse effects on ecosystems. setac.org This process integrates data on the chemical's environmental fate (exposure) and its ecotoxicological effects (hazard). roche.comeuropa.eu For substances released into the soil, specific methodologies are employed to assess the risk of groundwater contamination and persistence in the terrestrial environment.

The Groundwater Ubiquity Score (GUS) is a widely used screening tool to estimate the leaching potential of a chemical and its likelihood of contaminating groundwater. orst.eduresearchgate.net The GUS is calculated using the soil degradation half-life (DT50) and the soil sorption coefficient (Koc). orst.edu

The formula for the GUS is:

GUS = log10(DT50) x [4 - log10(Koc)]

DT50 : The time it takes for 50% of the compound to dissipate in soil, measured in days. fao.org

Koc : The soil organic carbon-water (B12546825) partitioning coefficient.

The resulting GUS value is used to classify the chemical's leaching potential:

GUS > 2.8 : High potential to leach (Leacher)

Advanced Spectroscopic Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy.pageplace.de

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. chemrxiv.org It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. Both ¹H and ¹³C NMR are instrumental in the characterization of 2-Mercaptopropanol.

¹H NMR and ¹³C NMR Applications.researchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for profiling and quantifying compounds in a mixture. researchgate.net While ¹H NMR offers higher sensitivity, ¹³C NMR provides simpler spectra with less signal overlap, making it valuable for structural analysis. researchgate.net The combination of both techniques offers a comprehensive understanding of the molecular structure. chemrxiv.org

In the context of this compound, ¹H NMR is used to identify the different types of protons and their neighboring atoms, while ¹³C NMR helps in determining the carbon skeleton of the molecule. ceitec.cz

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound (Note: Exact chemical shifts can vary based on solvent and experimental conditions)

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~4.0 | Multiplet | CH-OH |

| ¹H | ~2.7 | Multiplet | CH₂-SH |

| ¹H | ~2.5 | Broad Singlet | SH |

| ¹H | ~2.0 | Broad Singlet | OH |

| ¹H | ~1.3 | Doublet | CH₃ |

| ¹³C | ~68 | - | CH-OH |

| ¹³C | ~40 | - | CH₂-SH |

| ¹³C | ~23 | - | CH₃ |

Elucidation of Molecular Structures.bruker.com

NMR spectroscopy is a primary method for the elucidation of molecular structures. bruker.com By analyzing the chemical shifts, coupling constants, and integration of the peaks in ¹H and ¹³C NMR spectra, the precise connectivity of atoms in this compound can be determined. chemrxiv.org Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC), can further confirm the structural assignments by showing correlations between different nuclei. These methods are crucial in distinguishing this compound from its isomers, such as 1-Mercaptopropan-2-ol and 3-Mercaptopropan-1-ol. Machine learning models are also being developed to predict molecular structures directly from NMR spectra. chemrxiv.orgnih.gov

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy.wordpress.com

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are analytical techniques used to identify functional groups in a molecule. wordpress.com This is achieved by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending. libretexts.org

Analysis of Functional Groups and Vibrational Frequencies.researchgate.net

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The presence of a hydroxyl (-OH) group is identified by a broad absorption band in the region of 3200-3600 cm⁻¹. The thiol (-SH) group exhibits a weaker absorption band around 2550-2600 cm⁻¹. The C-H bonds in the alkyl chain show stretching vibrations in the 2850-3000 cm⁻¹ region. libretexts.org The fingerprint region, typically below 1500 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |

| S-H (Thiol) | Stretching | 2550-2600 | Weak |

| C-H (Alkane) | Stretching | 2850-3000 | Medium to Strong |

| C-O (Alcohol) | Stretching | 1000-1260 | Strong |

Identification of Chemical Compounds.copbela.org

FTIR spectroscopy is a powerful tool for the qualitative identification of chemical compounds. wordpress.com By comparing the FTIR spectrum of an unknown sample with a library of known spectra, the identity of the compound can be confirmed. The unique pattern of absorption bands in the FTIR spectrum of this compound serves as a molecular fingerprint, allowing for its unambiguous identification. libretexts.org

Mass Spectrometry (MS).thermofisher.com

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. thermofisher.com It is a highly sensitive method used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure by analyzing fragmentation patterns. microtrac.com